1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine
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Overview
Description
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features an indoline moiety fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed C–H activation of acetylated anilines with epoxides, which proceeds via the formation of a palladacycle intermediate . This method provides regioselectively functionalized products in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, ensuring high efficiency and yield. The use of continuous flow reactors can further optimize the process by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting Mnk kinases.
Industry: Utilized in the development of advanced materials with photosensitive properties.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mnk kinases, which play a crucial role in tumor development . The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequently downregulating downstream proteins like eIF4E, Mcl-1, and c-myc.
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: These compounds share the indoline moiety and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often show comparable chemical reactivity and applications.
Uniqueness
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is unique due to its dual functional groups, which confer a broad range of chemical reactivity and biological activity. Its ability to inhibit Mnk kinases with high potency sets it apart from other indoline and pyridine derivatives .
Properties
Molecular Formula |
C16H19N3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C16H19N3/c1-12-9-16(18-11-14(12)10-17-2)19-8-7-13-5-3-4-6-15(13)19/h3-6,9,11,17H,7-8,10H2,1-2H3 |
InChI Key |
OURBYXPVXWBDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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